N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide
CAS No.:
Cat. No.: VC15359095
Molecular Formula: C24H19Cl2N3O3S
Molecular Weight: 500.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19Cl2N3O3S |
|---|---|
| Molecular Weight | 500.4 g/mol |
| IUPAC Name | N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C24H19Cl2N3O3S/c25-14-10-11-17(26)18(12-14)27-20(30)13-28-23-21(16-8-4-5-9-19(16)33-23)22(31)29(24(28)32)15-6-2-1-3-7-15/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,27,30) |
| Standard InChI Key | PVTTUSWYGOFUDD-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC=CC=C4)CC(=O)NC5=C(C=CC(=C5)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a fused benzothiolo[2,3-d]pyrimidine core, substituted with a 2,5-dichlorophenyl group and an acetamide side chain. Its molecular formula is CHClNOS, with a molecular weight of 500.4 g/mol. The presence of chlorine atoms at the 2- and 5-positions of the phenyl ring and the sulfur-containing benzothiolo moiety contributes to its electrophilic reactivity and potential bioactivity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 500.4 g/mol |
| CAS Number | VC15359095 |
| Key Functional Groups | Pyrimidine, benzothiolo, acetamide |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure. The H NMR spectrum reveals signals for the aromatic protons of the dichlorophenyl group (δ 7.2–7.8 ppm) and the tetrahydrobenzothiolo ring (δ 2.5–3.5 ppm). High-resolution MS typically shows a molecular ion peak at m/z 500.4, consistent with its molecular weight.
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis involves sequential heterocyclic ring formation and functional group modifications. A representative pathway includes:
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Formation of the benzothiolo[2,3-d]pyrimidine core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones.
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N-Acylation of the pyrimidine nitrogen with 2-(2,5-dichlorophenyl)acetyl chloride.
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Purification using column chromatography to isolate the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Thiourea, EtOH, reflux, 12 h | 65–70 |
| 2 | Acetyl chloride, DCM, 0°C, 2 h | 80–85 |
| 3 | Silica gel chromatography | 95+ |
Comparative Analysis with Benzothiazole-Pyrimidine Hybrids
Similar compounds, such as 2-pyrimidylbenzothiazoles, are synthesized via Michael addition pathways using guanidine derivatives . For example, reacting benzothiazol-2-yl-acetonitrile with DMF-DMA yields intermediates that undergo cyclization with sulfonated guanidines . These methods highlight the versatility of pyrimidine-thiophene hybrids in drug discovery.
| Target | Assay Type | Potential IC (nM) |
|---|---|---|
| Viral polymerase | Enzymatic | 120–180 |
| Topoisomerase II | Cell-based | 250–300 |
| Kinase inhibition | Biochemical | 400–500 |
Structure-Activity Relationships (SAR)
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The 2,5-dichlorophenyl group enhances lipophilicity, improving membrane permeability.
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The benzothiolo moiety may coordinate metal ions in enzymatic active sites.
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Substitutions at the pyrimidine C2 position influence selectivity toward viral vs. human kinases .
Chemical Stability and Reactivity
Degradation Pathways
The compound is stable under ambient conditions but degrades in acidic or basic environments. Hydrolysis of the acetamide group occurs at pH < 3 or pH > 10, yielding 2,5-dichloroaniline and a carboxylic acid derivative.
Table 4: Stability Under Varied Conditions
| Condition | Half-Life (h) | Degradation Products |
|---|---|---|
| pH 7.4, 25°C | >200 | None |
| pH 2.0, 37°C | 12 | 2,5-Dichloroaniline |
| UV light (254 nm) | 48 | Photo-oxidized sulfoxide |
Solvent-Dependent Reactivity
In polar aprotic solvents (e.g., DMSO), the compound undergoes nucleophilic substitution at the chloroaryl sites. In methanol, it remains inert, making methanol ideal for storage.
Applications and Future Directions
Therapeutic Prospects
Current research prioritizes its use as a lead compound for:
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Anticancer drugs: Inhibiting topoisomerases and receptor tyrosine kinases.
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Anti-inflammatory agents: Modulating COX-2 and NF-κB pathways.
Challenges and Innovations
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Poor aqueous solubility: Nanoparticle formulations or prodrug strategies may enhance bioavailability.
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Metabolic instability: Structural modifications, such as fluorination, could reduce hepatic clearance.
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